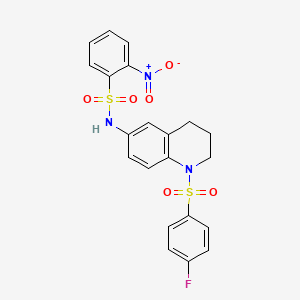

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a tetrahydroquinoline group, which is a common structure in many biologically active compounds.

Chemical Reactions Analysis

Sulfonamides, such as this compound, can participate in a variety of reactions. They can act as bases, forming sulfonate salts, or as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be solid at room temperature, with a relatively high melting point. It’s likely to be soluble in polar solvents due to the presence of several polar functional groups .Aplicaciones Científicas De Investigación

Organic Synthesis

Sulfonyl fluorides, such as the one present in this compound, are increasingly used in organic synthesis due to their stability and unique reactivity pattern . They serve as precursors for the generation of fluorosulfonyl radicals, which are instrumental in the synthesis of various functionalized sulfonyl fluorides. This compound could potentially be used to introduce sulfonyl fluoride groups into organic molecules, enhancing their reactivity for further chemical transformations.

Chemical Biology

In chemical biology, sulfonyl fluorides are utilized for labeling and modifying biomolecules . The compound could be applied in the development of new probes or reagents that selectively modify proteins or other biological targets, aiding in the study of biological processes at the molecular level.

Drug Discovery

The unique chemical structure of sulfonyl fluorides makes them valuable in drug discovery, where they can be used to improve the pharmacokinetic properties of drug candidates . This compound, with its specific sulfonyl fluoride and nitrobenzene groups, might be explored for its potential to act as a lead compound in the development of new medications.

Materials Science

Sulfonyl fluorides are also relevant in materials science, where they contribute to the development of new materials with specific properties . The compound could be investigated for its ability to impart properties such as increased resistance to degradation or improved thermal stability to polymeric materials.

Photocatalysis

The compound’s structure suggests potential applications in photocatalytic processes . It could be involved in the transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides, which are valuable motifs in various chemical industries. This process could be optimized using this compound under specific conditions, such as irradiation with blue LEDs.

Click Chemistry

Sulfonyl fluorides play a significant role in click chemistry, particularly in Sulfur (VI) Fluoride Exchange (SuFEx) reactions . This compound could be used to develop new click chemistry reactions, expanding the toolbox available for rapid and efficient chemical synthesis.

Post-Functionalization

Given the presence of both fluorosulfonyl motifs and carbonyl groups, this compound is well-positioned for post-functionalization studies . Researchers could explore its use in creating a variety of derivatives, each with potentially unique and valuable properties for further application in synthesis or drug development.

Synthetic Methodology Development

The compound’s structure is conducive to the development of new synthetic methodologies . It could serve as a model for studying radical fragmentation and recombination processes, leading to more efficient and sustainable synthetic routes for complex molecules.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O6S2/c22-16-7-10-18(11-8-16)33(30,31)24-13-3-4-15-14-17(9-12-19(15)24)23-32(28,29)21-6-2-1-5-20(21)25(26)27/h1-2,5-12,14,23H,3-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFMLDUGGHHSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2893405.png)

![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2893406.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2893409.png)

![2,2-Dimethyl-1-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B2893411.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2893413.png)

![5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione](/img/structure/B2893423.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2893428.png)